molecular formula C16H15NO2 B018216 6-Benzyloxy-5-methoxyindole CAS No. 2426-59-7

6-Benzyloxy-5-methoxyindole

Cat. No. B018216
CAS RN: 2426-59-7
M. Wt: 253.29 g/mol
InChI Key: YPRAMYRRNNYGSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Benzyloxy-5-methoxyindole and related compounds involves several key steps, including bromination, decarboxylation, and alkylation. For instance, Grinev et al. (1987) described the synthesis of 5-methoxyindole-3-carboxylic acids and their transformation into 5-methoxy-6-bromolndoles, which are valuable for the synthesis of analogs of biologically active compounds (Grinev et al., 1987).

Molecular Structure Analysis

The molecular structure and conformation of 6-Benzyloxy-5-methoxyindole derivatives have been studied through crystallography and molecular orbital calculations. Yates et al. (1991) reported on the crystal and molecular structure of a benzothiazole derivative, illustrating the importance of inter-ring twist angles and substituent effects on stability (Yates et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 6-Benzyloxy-5-methoxyindole include oxidative polymerization and cyclotrimerization, leading to various indole derivatives. Manini et al. (1998) demonstrated the acid-promoted oxidative polymerization of 5,6-dihydroxyindoles and related compounds, yielding diindolocarbazole derivatives with significant yields (Manini et al., 1998).

Physical Properties Analysis

The physical properties of 6-Benzyloxy-5-methoxyindole and its derivatives can be characterized by spectroscopic methods. Morzyk-Ociepa (2009) provided insights into the vibrational spectroscopic studies of indolecarboxylic acids and their metal complexes, highlighting the importance of infrared and Raman spectroscopy in determining molecular vibrations (Morzyk-Ociepa, 2009).

Chemical Properties Analysis

The chemical properties of 6-Benzyloxy-5-methoxyindole include its reactivity towards various chemical transformations. For example, the work by Wakamatsu and Ito (1988) on the preparation of eumelanin-related metabolites illustrates the compound's role in the synthesis of biologically relevant indolic metabolites and their derivatives (Wakamatsu & Ito, 1988).

Scientific Research Applications

  • Antioxidant and Antifungal Properties: Pineal indoles like 6-methoxy-2-benzoxazolinone have shown antioxidant and antifungal properties, potentially beneficial for atherosclerosis prevention and treatment (Wang, Liu, & Ng, 2001).

  • Synthesis Methods: Methods have been developed for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles, useful for studying the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).

  • Fluorophore Applications: 6-Methoxy-4-quinolone (6-MOQ) is a novel, stable fluorophore with strong fluorescence in a wide pH range, useful for biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).

  • Cancer Treatment Potential: Methoxy-substituted 3-formyl-2-phenylindoles have shown effectiveness in inhibiting tubulin polymerization and disrupting microtubule assembly in human breast cancer cells, suggesting potential in targeted therapy (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

  • Antiallergic Properties: Certain v-triazoles, including 6-(mesyloxy)-9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazole and its 5-methyl homologue, show potential as oral antiallergenic agents (Buckle et al., 1983).

  • Role in Photoreceptor Metabolism: 5-Methoxyindoles are involved in controlling rhythmic photoreceptor metabolism, activating rod disk shedding in vitro, similar to in vivo conditions (Besharse & Dunis, 1983).

  • Antimicrobial Effects: 6-MBOA and 5-methoxyindole-3-acetic acid inhibit the growth of various fungi and bacteria, with 5-methoxyindole-3-acetic acid showing antibacterial activity against Agrobacterium tumefaciens (Wang & Ng, 2002).

  • Polymerization Studies: Oxidative polymerization of dihydroxyindoles and related compounds leads to diindolocarbazole derivatives, with electron-donating substituents facilitating acid-induced couplings and dehydrogenation steps (Manini, d’Ischia, Milosa, & Prota, 1998).

  • Detection and Measurement: A sensitive and selective liquid chromatographic method has been developed for determining melatonin and related indoles, useful in various analytical applications (Todoroki et al., 2006).

properties

IUPAC Name

5-methoxy-6-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-15-9-13-7-8-17-14(13)10-16(15)19-11-12-5-3-2-4-6-12/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRAMYRRNNYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178957
Record name Indole, 6-(benzyloxy)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyloxy-5-methoxyindole

CAS RN

2426-59-7
Record name 6-Benzyloxy-5-methoxyindole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2426-59-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92528
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 6-(benzyloxy)-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BENZYLOXY-5-METHOXYINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M053B32CSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RG Taborsky, P Delvigs, IH Page - Journal of Medicinal Chemistry, 1965 - ACS Publications
… yielding 3-(2-acetylaminoethyl)-6-benzyloxy5-methoxyindole (VII). … (32 mmoles) of 6-benzyloxy-5-methoxyindole in 70 ml. of … (13mmoles) of 6-benzyloxy-5-methoxyindole-3acetonitrile in …
Number of citations: 40 pubs.acs.org
P Delvigs, RG Taborsky - Biochemical Pharmacology, 1967 - Elsevier
Administration of radioactively labeled 3-(2-acetoxyethyl)-5-methoxyindole to rats produced a single metabolite. Its properties indicated that it was a hydroxyindole-3-acetic acid with …
Number of citations: 3 www.sciencedirect.com
SY Wang, XC Shi, P Laborda - European Journal of Medicinal Chemistry, 2020 - Elsevier
Melatonin is a natural hormone primarily released by the pineal gland that regulates the sleep-wake cycles. The diverse biological applications of melatonin, together with the need to …
Number of citations: 44 www.sciencedirect.com
A Tsotinis, M Gerasimopoulou… - Letters in Drug …, 2006 - ingentaconnect.com
A facile synthesis of the disubstituted 1H-indole-2-carboxamides (6a-h) is described. Readily available 4-benzyloxy-3-methoxybenzaldehyde is converted to the parent acid (12) by …
Number of citations: 6 www.ingentaconnect.com
HM Hugel, DJ Kennaway - Organic preparations and procedures …, 1995 - Taylor & Francis
… Hydroxymelatonin has been prepared from 6-benzyloxy-5-methoxyindole, utilizing the Mannich base methodologyIW (6 steps, 23%), or by employing the Knoevenagel condensation …
Number of citations: 50 www.tandfonline.com
RG Taborsky, P Delvigs - Journal of Medicinal Chemistry, 1966 - ACS Publications
… Powdered 6-benzyloxy-5-methoxyindole-3-aeetonitrile22 (3.10 g, … 3-(2-Acetoxyethyl)-6-benzyloxy-5-methoxyindole (VI).—A solution of 300 mg (1.0 mmole) of IV in 5 ml of acetic …
Number of citations: 12 pubs.acs.org
DE Hall, AH Jackson - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… was prepared from vanillin by conventional methods via 6-benzyloxy-5-methoxyindole. … 6-Benzyloxy-5-methoxyindole (11) was first synthesised by the Nenitzescu method from vanillin …
Number of citations: 4 pubs.rsc.org
JM Duthel, JJ Vallon - Journal of Chromatography B: Biomedical Sciences …, 1991 - Elsevier
Two isomeric urinary melanogens, 5-hydroxy-6-methoxyindole-2-carboxylic acid and 5-methoxy-6-hydroxyindole-2-carboxylic acid, have been separated by gas chromatography with …
Number of citations: 1 www.sciencedirect.com
RG Taborsky, P Delvigs, IH Page - Science, 1966 - science.org
… It was prepared from 6-benzyloxy5-methoxyindole by treatment with oxalyl chloride and dimethylamine to give 6-benzyloxy-N,N-dimethyl-5-meth- …
Number of citations: 18 www.science.org
T Kamata, M Katagi, HT Kamata, A Miki, N Shima… - Drug metabolism and …, 2006 - ASPET
… /v) as a developing solvent, to obtain 6-benzyloxy-5-methoxyindole (30%). To a well stirred, cold solution of 6-benzyloxy-5-methoxyindole in anhydrous diethyl ether, a solution of oxalyl …
Number of citations: 52 dmd.aspetjournals.org

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